rac 1,2-Bis-palmitol-3-chloropropanediol-d5

Description

Chemical Characterization of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5

Structural Elucidation and Isotopic Labeling Patterns

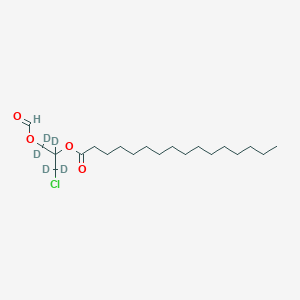

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 consists of a 3-chloropropanediol backbone esterified with two palmitoyl chains (C16:0 fatty acids). The deuterium labeling occurs at five hydrogen positions within the palmitoyl groups, as denoted by the "-d5" suffix. The molecular formula is C₃₅²H₅H₆₂ClO₄ , with a molecular weight of 592.39 g/mol . The isotopic labeling pattern ensures minimal overlap with non-deuterated analogs during chromatographic separation and mass spectrometric detection.

The compound’s structure is critical for mimicking the behavior of endogenous 3-MCPD diesters in analytical workflows. During digestion, 3-MCPD diesters hydrolyze into free 3-MCPD, a potential carcinogen. The deuterated form allows researchers to track this hydrolysis process accurately in vitro and in vivo.

Table 1: Key Structural and Isotopic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₅²H₅H₆₂ClO₄ |

| Molecular Weight | 592.39 g/mol |

| Isotopic Substitution | Five deuterium atoms (palmitoyl chains) |

| Purity | >95% (HPLC) |

| Format | Neat (solvent-free) |

Physicochemical Properties Under Experimental Conditions

The physicochemical properties of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 are influenced by its fatty acid esters and isotopic substitution:

Deuterium incorporation marginally increases the molecular weight compared to non-deuterated analogs (e.g., 590.34 g/mol for the ¹³C3 variant). This difference is leveraged in mass spectrometry to distinguish between endogenous and reference compounds.

Stereochemical Considerations in Chiral Center Configuration

The "rac" prefix denotes a racemic mixture, indicating equal proportions of R and S configurations at the chiral carbon of the 3-chloropropanediol backbone. This racemization complicates analytical efforts to resolve enantiomers, as most regulatory frameworks treat 3-MCPD esters as a single entity regardless of stereochemistry.

However, stereochemical purity may influence toxicological outcomes. Free 3-MCPD released from diester hydrolysis exhibits renal and testicular toxicity in rodent models, but the impact of enantiomeric distribution remains understudied. Current methods prioritize quantifying total 3-MCPD equivalents rather than individual enantiomers.

Properties

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-formyloxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)25-19(16-21)17-24-18-22/h18-19H,2-17H2,1H3/i16D2,17D2,19D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIJDVVJICNXGY-UOMOFSHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Deuterated 3-Chloropropanediol-d5

Deuterium incorporation into the chloropropanediol backbone is achieved through isotopic exchange or synthesis from deuterated precursors . Key methods include:

-

Deuterium Oxide (D₂O) Exchange :

Protonated 3-chloropropanediol is refluxed with excess D₂O in the presence of acid catalysts (e.g., DCl or D₂SO₄). This facilitates H/D exchange at specific positions, yielding 3-chloropropanediol-d5. -

Synthesis from Deuterated Glycerol :

Glycerol-d₈ (fully deuterated) undergoes selective chlorination at the third carbon using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| D₂O Exchange | 65–75 | 90–95 | Cost-effective |

| Deuterated Glycerol Route | 80–85 | 98+ | High isotopic purity |

Esterification with Palmitic Acid

The deuterated 3-chloropropanediol-d5 is esterified with palmitic acid (C₁₆H₃₂O₂) under acidic conditions:

Reaction Setup :

-

Molar Ratio : 1:2 (chloropropanediol-d5 : palmitic acid)

-

Catalyst : p-Toluenesulfonic acid (p-TsOH, 1–2 mol%)

-

Solvent : Toluene or dichloromethane

-

Temperature : 110–120°C (reflux)

-

Duration : 12–24 hours

Key Observations :

-

Excess palmitic acid drives the reaction to completion (Le Chatelier’s principle).

-

Azeotropic removal of water using molecular sieves improves yields by 15–20%.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability while maintaining isotopic purity.

Catalytic Systems

| Catalyst | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|

| H₂SO₄ | 18–24 | 70–75 | Low cost, but requires neutralization |

| p-TsOH | 12–16 | 85–90 | Recyclable, minimal side products |

| Enzymatic (Lipase) | 48–72 | 60–65 | Eco-friendly, lower scalability |

Purification Techniques

-

Solvent Extraction : Crude product is washed with NaHCO₃ to remove residual acid.

-

Crystallization : Recrystallization from ethanol/water yields >95% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves unreacted palmitic acid.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and isotopic enrichment:

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Absence of protons at C-1, C-2, and C-3 positions (δ 3.5–4.5 ppm).

-

¹³C NMR : Peaks at δ 170–175 ppm confirm ester carbonyl groups.

Challenges and Optimization

Isotopic Dilution

Trace protons in reagents (e.g., palmitic acid) may reduce deuterium content. Solutions include:

-

Use of deuterated palmitic acid (C₁₆D₃₁COOD).

-

Anhydrous conditions to prevent H/D exchange with moisture.

Side Reactions

-

Hydrolysis : Ester bonds may cleave under prolonged heating. Mitigated by strict temperature control.

-

Isomerization : Racemization at the chlorinated carbon is minimized using non-polar solvents.

Chemical Reactions Analysis

Types of Reactions

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyloxy group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Food Safety and Quality Control

One of the primary applications of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is in the analysis of food products for harmful contaminants such as 2-MCPD (2-monochloropropane-1,2-diol) and glycidyl fatty acid esters. The compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods to enhance the accuracy of quantification.

Case Study: European Commission Report

A comprehensive study conducted by the European Commission utilized this compound to quantify MCPD and glycidol levels across various food groups, including:

- Bread and rolls

- Smoked fish products

- Margarine

The study established a method with a working range for free forms of MCPD from 25 μg/kg to 4 mg/kg, demonstrating the effectiveness of this compound in ensuring food safety standards are met .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a reference standard for evaluating impurities in active pharmaceutical ingredients (APIs). Its isotopic labeling allows for precise tracking of compounds during synthesis and degradation studies.

Application Example: Impurity Profiling

The compound has been instrumental in profiling impurities related to lipid-based formulations. By employing this compound as a standard, researchers can effectively monitor the stability and quality of lipid formulations under various storage conditions.

Mechanism of Action

The mechanism of action of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 involves its interaction with molecular targets through its functional groups. The deuterium atoms may influence the compound’s reactivity and stability, while the formyloxy and hexadecanoate groups interact with specific enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares rac 1,2-Bis-palmitol-3-chloropropanediol-d5 with structurally related chloropropanediol esters:

Key Differences and Research Findings

Deuterated vs. Non-Deuterated Forms The deuterated form (rac-PCP-d5) is essential for mass spectrometry as an isotopic internal standard, enabling precise quantification of 3-MCPD esters in food safety testing . In contrast, the non-deuterated form is primarily studied as a contaminant in oils, with concentrations ranging from 0.1–5.0 mg/kg in extra virgin olive oil . The deuterated compound’s higher molecular weight (592.39 vs. 587.36 g/mol) ensures chromatographic separation from its non-deuterated counterpart .

Fatty Acid Chain Modifications

- Stearoyl vs. Palmitoyl : The distearoyl variant (C18:0) has a higher molecular weight (648.48 g/mol) and lower solubility in polar solvents compared to the palmitoyl form . This makes it suitable for studying lipid interactions in hydrophobic environments.

- Oleoyl vs. Palmitoyl : The dioleoyl variant (C18:1) introduces a double bond, reducing melting point and enhancing fluidity. This property is critical for mimicking biological membranes in enzyme inhibition studies .

Safety and Handling Non-deuterated 3-MCPD esters are classified as skin/eye irritants and sensitizers, requiring PPE during handling . Deuterated forms likely share similar hazards but are used in trace quantities, minimizing exposure risks .

Cost and Availability Deuterated compounds are significantly more expensive due to isotopic labeling. For example, rac-PCP-d5 costs ~$306/mg , while non-deuterated palmitoyl esters are \sim$0.64/mg . Stearoyl and oleoyl derivatives are priced intermediately, reflecting their niche applications .

Biological Activity

Rac 1,2-Bis-palmitol-3-chloropropanediol-d5 (CAS Number: 1185057-55-9) is a deuterated derivative of 1,2-bis-palmitoyl-3-chloropropanediol, which belongs to a class of compounds known as 3-monochloropropane-1,2-diol (3-MCPD) esters. These compounds have garnered attention due to their presence in food products and potential biological effects. This article explores the biological activity of this compound, including its pharmacokinetics, toxicological data, and relevance in food safety.

- Molecular Formula : C20H32ClD5O4

- Molecular Weight : 381.989 g/mol

- Melting Point : 51-52°C

- LogP : 6.427

These properties suggest that this compound is lipophilic, which may influence its absorption and distribution in biological systems.

Pharmacokinetics and Metabolism

Deuteration in drug molecules like this compound can significantly alter pharmacokinetic profiles. Research indicates that deuterium substitution can enhance metabolic stability and reduce clearance rates of certain compounds, potentially leading to prolonged bioavailability and efficacy in therapeutic applications . This is particularly relevant for compounds used in food processing and pharmaceuticals.

Toxicological Effects

Studies have reported that rac 1,2-bis-palmitoyl-3-chloropropanediol induces renal tubular necrosis and a decrease in spermatids in mice without causing gross pathological changes . The compound has been identified as a contaminant in various edible oils, raising concerns about its safety when consumed.

| Toxicological Data | Value |

|---|---|

| Oral LD50 (mouse) | 5,000 mg/kg |

| Skin Irritation | No effect |

| Eye Irritation | No effect |

| Sensitization | No sensitizing effects known |

These findings highlight the importance of monitoring levels of rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 in food products to mitigate potential health risks.

Food Safety and Contamination

A study conducted on the occurrence of MCPD esters in food products found that rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 was prevalent in various oils, including olive oil and palm oil . The research aimed to establish a baseline for the contamination levels of these esters in food items and assess dietary exposure risks.

Analytical Methods Development

The compound has been utilized as an internal standard for quantifying free and ester-bound MCPD and glycidyl esters in food matrices. This application underscores its significance in developing reliable analytical methods for assessing food safety .

Q & A

Basic Research Questions

Q. How is rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 synthesized and characterized for use as an internal standard in lipid analysis?

- Methodological Answer : The compound is synthesized via deuterium labeling of the propyl-d5 chain during esterification of chloropropanediol with palmitic acid. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium substitution and mass spectrometry (MS) to verify isotopic purity (≥98%). Analytical validation includes comparing retention times and fragmentation patterns with non-deuterated analogs using GC-MS or LC-MS .

Q. What analytical methods are validated for quantifying rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 in complex lipid matrices?

- Methodological Answer : Isotope dilution mass spectrometry (IDMS) is the gold standard. Samples are extracted using accelerated solvent extraction (ASE) with non-polar solvents, followed by derivatization (e.g., phenylboronic acid) to enhance volatility for GC-MS. Method validation includes spike-recovery experiments (80–120% acceptable range) and matrix-matched calibration curves to account for lipid interference .

Q. What precautions are critical for handling and storing rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 to ensure stability?

- Methodological Answer : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid repeated freeze-thaw cycles, which may degrade the ester bonds. For handling, use glass vials with PTFE-lined caps to minimize adsorption losses. Stability tests under long-term storage (≥6 months) should confirm <5% deuterium loss via MS .

Advanced Research Questions

Q. How do deuterium isotope effects influence the chromatographic behavior and mass spectrometry fragmentation patterns of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 compared to its non-deuterated counterpart?

- Methodological Answer : Deuterium increases molecular mass by 5 Da, shifting MS peaks (e.g., m/z 798 → 803 for [M+H]⁺). In GC, deuterated analogs elute 0.1–0.3 min earlier due to reduced van der Waals interactions. Fragmentation patterns differ: non-deuterated ions show dominant [M-Cl]⁺ peaks, while deuterated versions exhibit [M-Cl-d5]⁺. Quantify isotope effects using collision-induced dissociation (CID) energy optimization .

Q. What experimental design strategies optimize the detection of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 in heterogeneous food samples?

- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to test variables: extraction solvent polarity (hexane vs. toluene), temperature (60–100°C), and derivatization time (30–90 min). Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 40% while maximizing recovery. Confounding factors (e.g., matrix co-extractives) are addressed via Plackett-Burman screening .

Q. How can researchers resolve discrepancies in recovery rates during sample preparation when using rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 as an internal standard?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., lipid oxidation products competing with the internal standard). Mitigate via:

- Standard addition : Spike deuterated and non-deuterated standards at multiple concentrations.

- Matrix normalization : Use blank matrix extracts for calibration.

- Post-column infusion : Monitor ion suppression in real-time via MS .

Q. What computational models predict the isotopic distribution and thermodynamic stability of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 in lipid systems?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for deuterated vs. non-deuterated esters. Molecular dynamics (MD) simulations model lipid bilayer interactions, showing deuterium’s minimal impact on packing density (ΔG < 1 kcal/mol). These models guide synthesis of analogs with enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.